molecular formula C14H19ClN2O3 B13014700 8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride

8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride

Cat. No.: B13014700
M. Wt: 298.76 g/mol
InChI Key: QCRAERGEMXCRKN-UHFFFAOYSA-N
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Description

8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is a synthetic compound that belongs to the class of benzo[d][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides to furnish various 1,2-dihydroquinolines . The reaction conditions are generally mild and do not require the use of catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolines, while substitution reactions may introduce new functional groups .

Mechanism of Action

The mechanism of action of 8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

8-methoxy-1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c1-18-12-4-2-3-10-9-19-14(17)16(13(10)12)11-5-7-15-8-6-11;/h2-4,11,15H,5-9H2,1H3;1H

InChI Key

QCRAERGEMXCRKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C(=O)OC2)C3CCNCC3.Cl

Origin of Product

United States

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